molecular formula C22H19ClN2O4S B2426298 1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922036-92-8

1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2426298
CAS No.: 922036-92-8
M. Wt: 442.91
InChI Key: LBPPCQLWCBWUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C22H19ClN2O4S and its molecular weight is 442.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-14-3-9-21-19(11-14)25(2)22(26)18-12-17(8-10-20(18)29-21)24-30(27,28)13-15-4-6-16(23)7-5-15/h3-12,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPPCQLWCBWUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties and enzyme inhibition capabilities. This article reviews the biological activity of this specific compound, focusing on its antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H26ClN3O3S
  • Molecular Weight : 429.99 g/mol

The presence of the 4-chlorophenyl group and the dibenzo[b,f][1,4]oxazepin moiety contributes to its biological activity through various mechanisms.

Antibacterial Activity

Recent studies indicate that compounds similar to this sulfonamide exhibit significant antibacterial properties. For instance, derivatives with the sulfonamide functional group have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown significant inhibition against acetylcholinesterase (AChE) and urease enzymes:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated strong inhibitory effects with IC50 values ranging from 0.63 µM to 6.28 µM .
  • Urease Inhibition : This compound class has exhibited potent urease inhibition, which is crucial for treating conditions like urease-related infections.
EnzymeIC50 Value (µM)
Acetylcholinesterase0.63 - 6.28
UreaseStrong Inhibition

Case Studies

Several studies have been conducted to evaluate the pharmacological potential of compounds related to this sulfonamide:

  • Antibacterial Screening : A study evaluated a series of sulfonamide derivatives for their antibacterial efficacy using standard agar diffusion methods. The results indicated that many derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition Assays : Research involving AChE and urease inhibition showed that the synthesized compounds could effectively inhibit these enzymes, suggesting potential applications in treating neurodegenerative diseases and urinary infections.
  • Docking Studies : Molecular docking studies revealed strong interactions between the compound and target proteins involved in bacterial metabolism and enzyme activity, supporting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide, and how can experimental design minimize trial-and-error approaches?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) optimizes yields . Pre-screen reaction pathways using quantum chemical calculations (e.g., density functional theory) to predict feasible intermediates and transition states, reducing experimental iterations .
  • Table 1 : Example DoE Parameters for Synthesis Optimization

VariableRange TestedOptimal Value
Temperature (°C)80–120100
Catalyst (mol%)5–1510
SolventDMF, THF, TolueneDMF

Q. What analytical techniques are most effective for characterizing this compound, and how can cross-validation improve reliability?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and HPLC (e.g., Chromolith columns) for purity assessment . Cross-validate results using multiple techniques (e.g., IR spectroscopy for functional group verification) and replicate experiments to address instrumental variability .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use, personal protective equipment (PPE), and waste disposal guidelines. Conduct 100% proficiency in safety exams covering emergency procedures and hazard communication (e.g., GHS labeling) before experimental work .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scale-up while maintaining yield and purity?

  • Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) for efficient purification . Use process simulation software to model mass/heat transfer dynamics and identify bottlenecks (e.g., agitation rate effects on heterogeneous reactions) .
  • Table 2 : Scale-Up Challenges and Mitigation Strategies

ChallengeMitigation Strategy
Heat dissipationJacketed reactors with controlled cooling
Catalyst recoveryImmobilized catalyst systems

Q. How should contradictory data (e.g., unexpected byproducts or variable bioactivity) be analyzed methodologically?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to isolate confounding variables. Validate hypotheses through controlled experiments (e.g., isotopic labeling to trace reaction pathways) . Integrate computational feedback loops where experimental data refine quantum mechanical models, improving predictive accuracy .

Q. What computational strategies are recommended for predicting the compound’s reactivity or interactions in biological systems?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to study binding affinities with target proteins (e.g., enzyme inhibition). Use quantum mechanics/molecular mechanics (QM/MM) hybrid models to explore reaction mechanisms at active sites .
  • Table 3 : Key Parameters for Quantum Chemical Modeling

ParameterSetting
Basis set6-31G(d,p)
Solvation modelCOSMO (ε = 78.4)
Convergence criteriaEnergy < 1e⁻⁵ Hartree/particle

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogen replacement, sulfonamide modifications) and employ high-throughput screening (HTS) coupled with machine learning to correlate structural features with bioactivity. Use partial least squares regression (PLS-R) to identify critical descriptors (e.g., logP, polar surface area) .

Methodological Framework for Contradiction Analysis

  • Step 1 : Replicate experiments under identical conditions to confirm reproducibility.
  • Step 2 : Perform sensitivity analysis to identify variables with the highest impact on outcomes .
  • Step 3 : Apply Bayesian statistics to quantify uncertainty and refine hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.